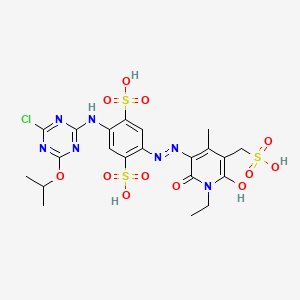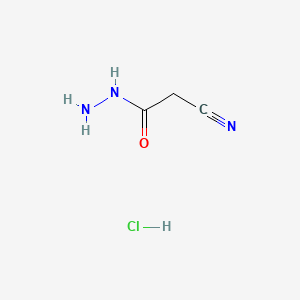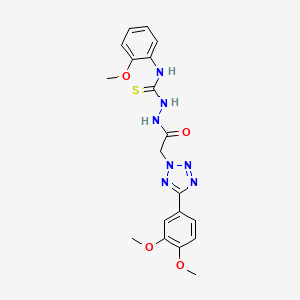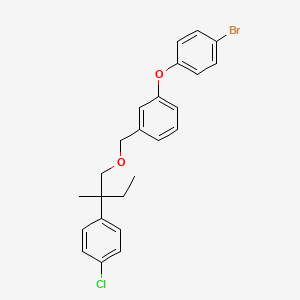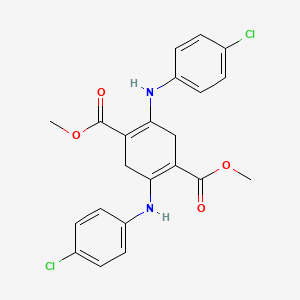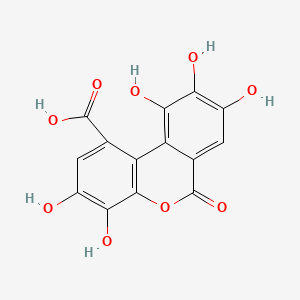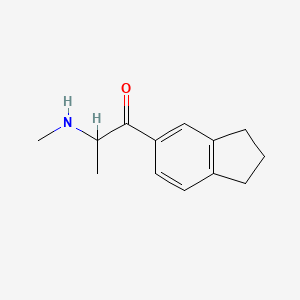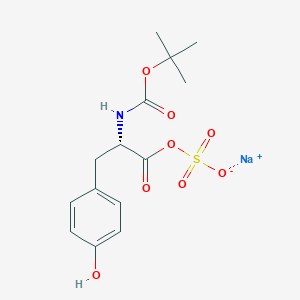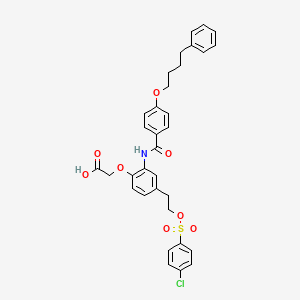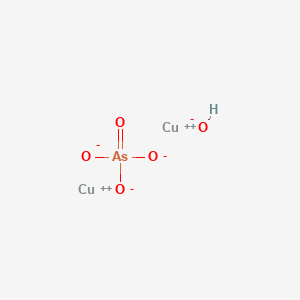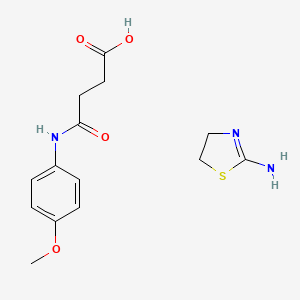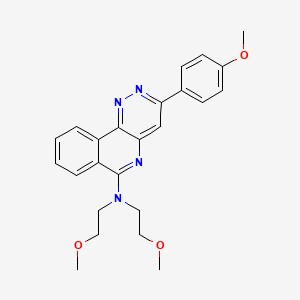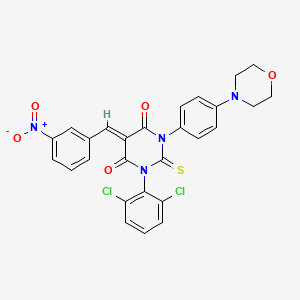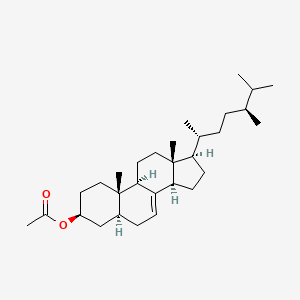
Butecort
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is available in multiple forms, including inhalers, nebulizers, pills, nasal sprays, and rectal forms . Budesonide is commonly used for managing asthma, chronic obstructive pulmonary disease (COPD), allergic rhinitis, nasal polyps, and inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis .
准备方法
Synthetic Routes and Reaction Conditions
Budesonide is synthesized through a multi-step process that involves the formation of its core steroid structure followed by specific functional group modifications. The synthesis typically starts with the steroid nucleus, which undergoes various chemical transformations, including hydroxylation, oxidation, and esterification, to yield the final product .
Industrial Production Methods
Industrial production of budesonide involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards. The final product is formulated into different dosage forms, such as inhalers and pills, for clinical use .
化学反应分析
Types of Reactions
Budesonide undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogenation or esterification.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of budesonide include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and esterification agents like acetic anhydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various intermediates with modified functional groups, ultimately leading to the final budesonide compound. These intermediates are crucial for achieving the specific pharmacological properties of budesonide .
科学研究应用
Budesonide has a wide range of scientific research applications, including:
Chemistry: Studying the chemical properties and reactivity of glucocorticoids.
Biology: Investigating the biological effects of glucocorticoids on cellular processes and gene expression.
Medicine: Developing new therapeutic formulations and delivery methods for inflammatory diseases.
Industry: Producing high-quality pharmaceutical products for clinical use.
作用机制
Budesonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The primary molecular targets include cytokines, chemokines, and adhesion molecules, which play key roles in the inflammatory process . The overall effect is a reduction in inflammation and immune response, providing relief from symptoms associated with various inflammatory conditions .
相似化合物的比较
Similar Compounds
Similar compounds to budesonide include other glucocorticoids such as:
- Prednisone
- Dexamethasone
- Hydrocortisone
- Fluticasone
Uniqueness of Budesonide
Budesonide is unique among glucocorticoids due to its high topical potency and low systemic bioavailability. This makes it particularly effective for localized treatment of inflammatory conditions with minimal systemic side effects . Additionally, budesonide has a favorable safety profile, making it suitable for long-term use in chronic conditions .
属性
CAS 编号 |
38965-31-0 |
|---|---|
分子式 |
C30H40F2O7 |
分子量 |
550.6 g/mol |
IUPAC 名称 |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate |
InChI |
InChI=1S/C30H40F2O7/c1-25(2,3)14-24(36)37-15-22(35)30-23(38-26(4,5)39-30)12-17-18-11-20(31)19-10-16(33)8-9-27(19,6)29(18,32)21(34)13-28(17,30)7/h8-10,17-18,20-21,23,34H,11-15H2,1-7H3/t17-,18-,20-,21-,23+,27-,28-,29-,30+/m0/s1 |
InChI 键 |
ABYHIIVPZPOTTD-WYBVKUDASA-N |
手性 SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)CC(C)(C)C)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O |
规范 SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CC(C)(C)C)C)O)F)C)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


